molecular formula C10H8FN3O2 B3079242 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 106308-42-3

1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3079242
CAS No.: 106308-42-3
M. Wt: 221.19 g/mol
InChI Key: QOQJFBGZXPUNOZ-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a triazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Synthesis of 2-fluorobenzyl azide: This can be achieved by reacting 2-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF).

    Cycloaddition Reaction: The 2-fluorobenzyl azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.

    Carboxylation: The resulting triazole intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: It is used in the design and synthesis of novel materials with unique properties, such as polymers and coordination complexes.

    Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for amide or ester functionalities, allowing the compound to bind to enzymes or receptors with high affinity. The fluorobenzyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the target.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    1-(2-Chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.

    1-(2-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of fluorine alters the compound’s lipophilicity and interaction with biological targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, enhancing its potential for various applications.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-8-4-2-1-3-7(8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQJFBGZXPUNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172681
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106308-42-3
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106308-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The starting material may be prepared as follows: A solution of 50 g (0.33 mole) of o-fluorobenzyl azide, 23.1 g (0.33 mole) of propinecarboxylic acid and 400 ml of toluene is stirred for 24 hours at 70° C. After the reaction mixture has cooled to room temperature, the precipitated product is filtered with suction and washed first with toluene and then with diethyl ether, affording 1-(o-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with a melting point of 151° C. (dec.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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